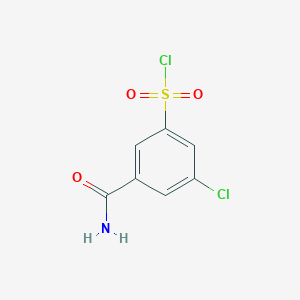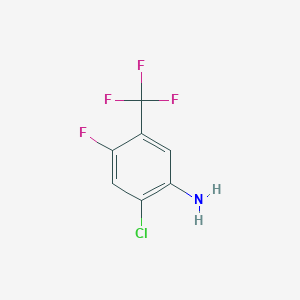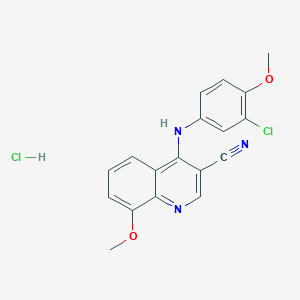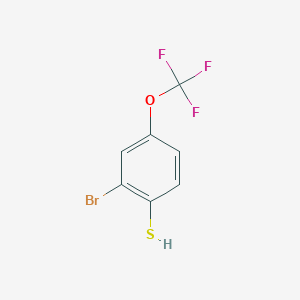
2-(2-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide is a complex organic compound that features a quinazolinone core structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of both methoxyphenoxy and sulfanylidene groups suggests it may exhibit unique pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Quinazolinone Core: Starting from anthranilic acid, the quinazolinone core can be synthesized through cyclization reactions involving isothiocyanates.
Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced via nucleophilic substitution reactions, where a suitable phenol derivative reacts with a halogenated precursor.
Acetamide Formation: The final step involves the acylation of the quinazolinone derivative with an appropriate acyl chloride or anhydride to form the acetamide linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the quinazolinone core or the sulfanylidene group, leading to various reduced derivatives.
Substitution: The methoxyphenoxy group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinazolinone derivatives.
Substitution: Various substituted phenoxy derivatives.
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Biology and Medicine:
Pharmacological Studies: Investigated for potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Drug Development: Serves as a lead compound for the development of new therapeutic agents.
Industry:
Material Science:
Agriculture: Possible use in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide is not fully elucidated but is believed to involve:
Molecular Targets: Interaction with enzymes or receptors involved in cell signaling pathways.
Pathways: Modulation of pathways related to cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
- 2-(2-Methoxyphenoxy)-N-(4-oxo-1,2-dihydroquinolin-3-yl)acetamide
- 2-(2-Methoxyphenoxy)-N-(4-oxo-1,2-dihydroquinazolin-3-yl)acetamide
Comparison:
- Structural Differences: The presence of different substituents on the quinazolinone core.
- Pharmacological Properties: Variations in biological activity due to structural differences.
- Uniqueness: The specific combination of methoxyphenoxy and sulfanylidene groups in 2-(2-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide may confer unique biological activities not seen in similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Número CAS |
443348-03-6 |
|---|---|
Fórmula molecular |
C17H15N3O4S |
Peso molecular |
357.38 |
Nombre IUPAC |
2-(2-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide |
InChI |
InChI=1S/C17H15N3O4S/c1-23-13-8-4-5-9-14(13)24-10-15(21)19-20-16(22)11-6-2-3-7-12(11)18-17(20)25/h2-9H,10H2,1H3,(H,18,25)(H,19,21) |
Clave InChI |
XELYJZHSFVYIRC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCC(=O)NN2C(=O)C3=CC=CC=C3NC2=S |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl N-[[(1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl]methyl]carbamate](/img/structure/B2670164.png)




![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2670170.png)


![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-(trifluoromethyl)benzamide](/img/structure/B2670174.png)
![6-Acetyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2670176.png)

![N-(3-acetamidophenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2670178.png)
![1-cyclohexyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B2670179.png)
